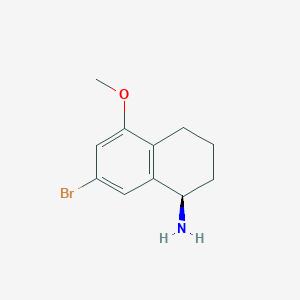
(1R)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound that belongs to the class of substituted naphthalenes. This compound is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 5th position, and an amine group at the 1st position of the tetrahydronaphthalene ring system. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the bromination of 5-methoxy-1,2,3,4-tetrahydronaphthalene followed by amination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the 7th position. The subsequent amination step involves the use of ammonia or an amine source under catalytic conditions to introduce the amine group at the 1st position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or thiol groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), thiols
Major Products
Oxidation: Formation of 7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
Reduction: Formation of 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(1R)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1R)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
(1R)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-thiol: Similar structure but with a thiol group instead of an amine group.
(1R)-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The presence of the bromine atom and the methoxy group in (1R)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine imparts unique chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H14BrNO |
|---|---|
Molekulargewicht |
256.14 g/mol |
IUPAC-Name |
(1R)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-6-7(12)5-9-8(11)3-2-4-10(9)13/h5-6,10H,2-4,13H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
QZMNENMQDPZFNS-SNVBAGLBSA-N |
Isomerische SMILES |
COC1=CC(=CC2=C1CCC[C@H]2N)Br |
Kanonische SMILES |
COC1=CC(=CC2=C1CCCC2N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


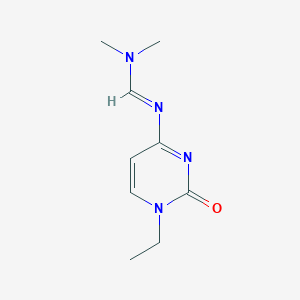
![4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B13112741.png)
![2-Methyl[1]benzopyrano[2,3-e]isoindole-1,3,6(2H)-trione](/img/structure/B13112749.png)



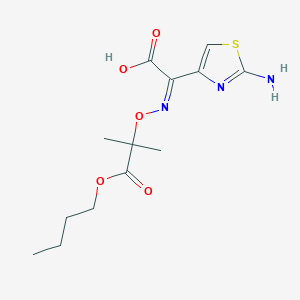

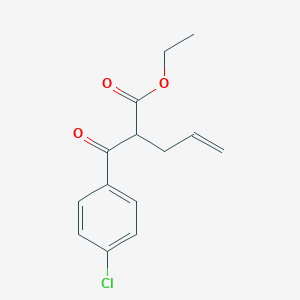

![3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13112803.png)
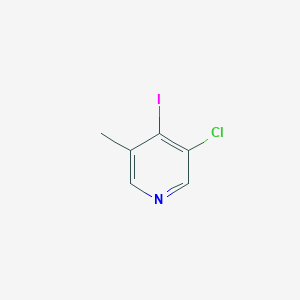
![4,6-Dihydropyrimido[4,5-c]pyridazin-5(1H)-one](/img/structure/B13112825.png)

